2-Mercapto-5-(trifluoromethyl)benzaldehyde
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Description
2-Mercapto-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H5F3OS and a molecular weight of 206.18 . It is commonly used in the chemical industry .
Molecular Structure Analysis
The molecular structure of 2-Mercapto-5-(trifluoromethyl)benzaldehyde consists of a benzene ring substituted with a mercapto group (-SH), a trifluoromethyl group (-CF3), and an aldehyde group (-CHO) . The presence of these functional groups can significantly influence the chemical behavior of the compound.Physical And Chemical Properties Analysis
2-Mercapto-5-(trifluoromethyl)benzaldehyde has a predicted boiling point of 242.7±40.0 °C and a predicted density of 1.400±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 4.87±0.48 .Scientific Research Applications
Synthesis and Functionalization
- The compound plays a role in synthesizing 2H-Benzo[b]thiopyran derivatives, serving as a building block for complex molecular structures (Weißenfels, Pulst, & Greif, 1992).
- It's used in the synthesis of thiohydroxamic acids and their metal chelates, demonstrating its reactivity with metal ions (Nagata, 1969).
- A key component in the creation of benzaldehyde derivatives, highlighting its versatility in organic chemistry (Haggam, 2015).
Analytical Applications
- Utilized in the detection of primary amines, showing its potential in analytical chemistry, especially in fluorescent detection methods (Benson & Hare, 1975).
Advanced Material Synthesis
- Integral in the synthesis of benzaldehyde mercaptal spice, which is important in the field of industrial catalysis (Guo, 2003).
Pharmaceutical Research
- Plays a role in the creation of benzoxazole derivatives with potential antimicrobial properties (Alheety, 2019).
Environmental and Biochemical Studies
- Its derivatives have been investigated for their potential in creating environmentally friendly catalysts and bioactive substances (Mashhadizadeh, Khani, Foroumadi, & Sagharichi, 2010).
properties
IUPAC Name |
2-sulfanyl-5-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3OS/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-4,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTHKCJNKIPKKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=O)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-5-(trifluoromethyl)benzaldehyde |
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